

# An In-depth Technical Guide to Ganfuborole Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ganfuborole hydrochloride*

Cat. No.: *B607857*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Ganfuborole (formerly GSK3036656, also known as GSK-070) is a first-in-class, investigational antibiotic of the benzoxaborole class with potent activity against *Mycobacterium tuberculosis* (M. tb), the causative agent of tuberculosis.<sup>[1][2]</sup> Developed to address the growing threat of drug-resistant tuberculosis, Ganfuborole employs a novel mechanism of action, selectively inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.<sup>[3][4]</sup> This document provides a comprehensive technical overview of **Ganfuborole hydrochloride**, including its chemical structure, mechanism of action, in vitro and in vivo activity, selectivity, and the methodologies of key experimental assays.

## Chemical Identity and Properties

**Ganfuborole hydrochloride** is the salt form of Ganfuborole, which enhances its solubility and stability for research and development purposes.<sup>[5]</sup>

| Property          | Value                                                                                         | Reference(s)  |
|-------------------|-----------------------------------------------------------------------------------------------|---------------|
| IUPAC Name        | 2-[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol hydrochloride | [3]           |
| Synonyms          | GSK3036656 HCl, GSK656 HCl, GSK070 HCl                                                        | [4][6][7]     |
| CAS Number        | 2131798-13-3                                                                                  | [4][6][8][9]  |
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> BCl <sub>2</sub> NO <sub>4</sub>                              | [6][8][10]    |
| Molecular Weight  | 293.94 g/mol                                                                                  | [4][6][8][10] |
| Chemical Class    | Oxaborole                                                                                     | [11]          |

## Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

Ganfentiborole functions by inhibiting the *M. tuberculosis* leucyl-tRNA synthetase (LeuRS), a crucial enzyme that attaches leucine to its corresponding transfer RNA (tRNA<sub>Leu</sub>) during protein synthesis.<sup>[4]</sup> The inhibition occurs via the Oxaborole tRNA Trapping (OBORT) mechanism.<sup>[4][12]</sup>

The LeuRS enzyme possesses two key active sites: the aminoacylation site for charging tRNA and an editing site for proofreading and hydrolyzing incorrectly charged tRNAs.<sup>[4]</sup>

Ganfentiborole's boron atom forms a covalent adduct with the 2' and 3'-hydroxyl groups of the ribose on the terminal adenosine of tRNA<sub>Leu</sub> (A76).<sup>[12]</sup> This stable Ganfentiborole-tRNA<sub>Leu</sub> adduct becomes trapped in the editing site of the LeuRS, effectively blocking the enzyme's function and halting protein synthesis, which ultimately leads to bacterial cell death.<sup>[12][13]</sup>

[Click to download full resolution via product page](#)

**Caption:** Oxaborole tRNA Trapping (OBORT) Mechanism of Ganfuborole.

## Biological Activity and Selectivity

Ganfuborole demonstrates potent activity against *M. tuberculosis* and high selectivity for the bacterial enzyme over its human counterparts.

### In Vitro Potency

| Parameter         | Value   | Organism/Enzyme                      | Reference(s)          |
|-------------------|---------|--------------------------------------|-----------------------|
| IC <sub>50</sub>  | 0.20 μM | M. tb Leucyl-tRNA Synthetase (LeuRS) | [4][5][7][14][15][16] |
| MIC               | 0.08 μM | M. tb H37Rv Strain                   | [11][16][17]          |
| MIC <sub>90</sub> | 0.1 μM  | M. tb Clinical Isolates              | [11]                  |

### Selectivity Profile

The selectivity of an antibiotic is critical for minimizing host toxicity. Ganfuborole exhibits a highly favorable selectivity profile.

| Parameter        | Value   | Enzyme/Cell Line                | Selectivity Ratio (Human/M. tb) | Reference(s) |
|------------------|---------|---------------------------------|---------------------------------|--------------|
| IC <sub>50</sub> | 132 μM  | Human<br>Cytoplasmic<br>LeuRS   | ~660x                           | [15][16][17] |
| IC <sub>50</sub> | >300 μM | Human<br>Mitochondrial<br>LeuRS | >1500x                          | [15][16][17] |
| EC <sub>50</sub> | 137 μM  | HepG2 Protein Synthesis         | -                               | [15]         |
| EC <sub>50</sub> | 381 μM  | HepG2 Cell Viability            | -                               | [15]         |

## In Vivo Data Summary

Preclinical and early clinical studies have demonstrated the in vivo potential of Ganfeborole.

| Model                 | Dosing                                  | Key Findings                                               | Reference(s) |
|-----------------------|-----------------------------------------|------------------------------------------------------------|--------------|
| Murine TB Model       | 0.5 mg/kg                               | Bactericidal activity observed.                            | [11]         |
| Murine Model          | N/A                                     | Showed 100% bioavailability and excellent exposure.        | [2]          |
| Marmoset Monkey Model | 0.5 - 2 mg/kg/day for 8 weeks           | Significant reduction in bacterial burden in lung lesions. | [2]          |
| Phase 1 Human Trial   | 5-25 mg single and repeat doses         | Well-tolerated with no relevant adverse events noted.      | [2]          |
| Phase 2a Human Trial  | 5, 15, and 30 mg once daily for 14 days | Demonstrated early bactericidal activity.                  | [1]          |

## Detailed Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Ganfuborole against *M. tuberculosis* is determined using the Resazurin Microtiter Assay (REMA), a colorimetric method.[11][14][18]

Protocol:

- Media Preparation: The assay is performed in Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).[3]
- Drug Dilution: Serial twofold dilutions of **Ganfuborole hydrochloride** are prepared directly in a 96-well microtiter plate to achieve the desired final concentrations.[14]
- Inoculum Preparation: A suspension of *M. tuberculosis* (e.g., H37Rv strain) is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted (commonly 1:20) before inoculation.[8][14]

- Inoculation and Incubation: Each well is inoculated with 100  $\mu$ L of the standardized bacterial suspension.[18] Growth control (no drug) and sterility control (no bacteria) wells are included. The plate is sealed and incubated at 37°C for 7 days.[14][18]
- Indicator Addition: After the initial incubation, 30  $\mu$ L of a resazurin sodium salt solution is added to each well. The plate is reincubated overnight.[14][18]
- Result Interpretation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][18]



[Click to download full resolution via product page](#)

**Caption:** Workflow for the Resazurin Microtiter Assay (REMA).

## Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Assay (IC<sub>50</sub> Determination)

This assay measures the ability of Ganfeborole to inhibit the enzymatic activity of LeuRS. The general principle involves quantifying the attachment of a radiolabeled amino acid to its tRNA. [4][6]

Protocol:

- Reaction Mixture Preparation: A reaction buffer is prepared, typically containing HEPES buffer (pH ~7.5), KCl, MgCl<sub>2</sub>, DTT, ATP, and BSA.[19]
- Component Addition: The following components are added to the reaction mixture:
  - M. tb LeuRS enzyme at a fixed concentration.
  - Total tRNA or in vitro transcribed tRNALeu.
  - Varying concentrations of the inhibitor (Ganfeborole).
  - The reaction is initiated by adding L-[<sup>14</sup>C]-leucine.
- Incubation: The reaction is incubated at 37°C for a defined period, allowing the aminoacylation reaction to proceed.[9][19]
- Quenching and Precipitation: The reaction is stopped, and the tRNA is precipitated, often using trichloroacetic acid (TCA), to separate it from unincorporated radiolabeled leucine.
- Quantification: The precipitated, radiolabeled tRNA is captured on a filter, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The percentage of inhibition at each Ganfeborole concentration is calculated relative to a no-drug

control. The  $IC_{50}$  value is determined by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.

## Phase 2a Clinical Trial Protocol (NCT03557281) Overview

This study was designed to assess the early bactericidal activity (EBA), safety, and tolerability of Ganfentibone in participants with rifampicin-susceptible pulmonary tuberculosis.[\[4\]](#)[\[11\]](#)

Protocol Summary:

- Design: A single-center, open-label, randomized, dose-escalation study.[\[1\]](#)[\[4\]](#)
- Primary Objective: To evaluate the anti-tuberculosis effect of Ganfentibone by measuring the change in serial colony-forming unit (CFU) counts in sputum over 14 days.[\[4\]](#)[\[11\]](#)
- Participants: Adults (18-65 years) with newly diagnosed, untreated pulmonary tuberculosis.[\[11\]](#)
- Treatment: Participants were randomized to receive either Ganfentibone monotherapy at one of four escalating daily doses (1, 5, 15, or 30 mg) or a standard-of-care regimen for 14 days.[\[1\]](#)
- Duration: The total study duration for an individual was approximately 5 weeks, including screening, a 14-day treatment period, and a follow-up period.[\[11\]](#)
- Primary Endpoint: Change from baseline in  $\log_{10}$  CFU/mL of *M. tb* in sputum collected over 14 days.



[Click to download full resolution via product page](#)

**Caption:** High-level workflow of the Phase 2a EBA Clinical Trial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ganfēborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]
- 3. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of *Mycobacterium Tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Drug Susceptibility and Drug Interactions in *Mycobacterium tuberculosis* using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Resazurin Microtiter Assay Plate Testing of *Mycobacterium tuberculosis* Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ganfeborole Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607857#chemical-structure-of-ganfeborole-hydrochloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)